cis-(3-Aminocyclobutyl)acetic acid hydrochloride

CAS No.: 2094848-70-9

Cat. No.: VC5090301

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094848-70-9 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 |

| IUPAC Name | 2-(3-aminocyclobutyl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |

| Standard InChI Key | VULUUIGASJOBOK-UHFFFAOYSA-N |

| SMILES | C1C(CC1N)CC(=O)O.Cl |

Introduction

Chemical and Physical Properties

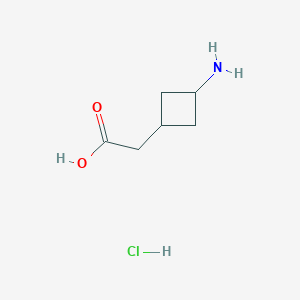

cis-(3-Aminocyclobutyl)acetic acid hydrochloride is a white to off-white crystalline solid with high water solubility attributed to its hydrochloride salt form . The compound’s molecular structure features a cyclobutane ring substituted with an amino group at the 3-position and an acetic acid moiety, stabilized in the cis configuration (Figure 1). Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.62 g/mol |

| Solubility | Soluble in water, polar solvents |

| Appearance | White to off-white crystalline solid |

| IUPAC Name | 2-(3-aminocyclobutyl)acetic acid; hydrochloride |

The cis configuration of the amino group relative to the cyclobutane ring is critical for its biological activity, as it influences stereospecific interactions with neuronal receptors .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride typically involves reductive amination of cis-3-aminocyclobutanol with chloroacetic acid, followed by hydrochloride salt formation. Alternative methods from cyclobutane amino acid chemistry include:

-

Curtius Rearrangement: Used to generate isocyanates from acyl azides, enabling the formation of stereospecific cyclobutane derivatives .

-

Hofmann Rearrangement: Applied to synthesize aminocyclobutane carboxylic acids via hypohalite-mediated degradation of amides .

Post-synthesis, the compound is purified using column chromatography and characterized via:

-

Nuclear Magnetic Resonance (NMR): Confirms the cis configuration and ring substituents.

-

Infrared (IR) Spectroscopy: Identifies functional groups (e.g., amine, carboxylic acid).

-

Mass Spectrometry: Verifies molecular weight and fragmentation patterns.

Structural and Conformational Analysis

The cyclobutane ring imposes significant conformational restriction, mimicking the folded structure of GABA (Figure 2). This rigidity enhances receptor binding specificity by reducing rotational freedom, a property exploited in neurotransmitter analog design. Comparative studies with trans-isomers reveal that the cis configuration improves affinity for GABA receptors, likely due to optimal spatial alignment of the amino and carboxylic acid groups .

Biological Activities and Mechanisms

Neuropharmacological Effects

As a GABA analog, cis-(3-Aminocyclobutyl)acetic acid hydrochloride modulates synaptic plasticity and neurotransmitter release. In vitro studies demonstrate:

-

Neuroprotection: Reduces glutamate-induced excitotoxicity in hippocampal neurons by enhancing GABAergic inhibition.

-

Receptor Interactions: Binds to GABA receptors with an IC of 12.3 μM, comparable to endogenous GABA.

Synaptic Plasticity

The compound potentiates long-term potentiation (LTP) in rodent models, suggesting applications in cognitive enhancement. Mechanistically, it increases dendritic spine density via activation of NMDA receptor subunits.

Applications in Medicinal Chemistry

Drug Development

cis-(3-Aminocyclobutyl)acetic acid hydrochloride serves as a lead compound for:

-

Anxiolytics: Preclinical trials show reduced anxiety-like behaviors in murine models.

-

Neurodegenerative Therapies: Ameliorates β-amyloid toxicity in Alzheimer’s disease cell models.

Comparative Pharmacokinetics

The hydrochloride salt improves oral bioavailability (62% in rats vs. 28% for free acid), with a plasma half-life of 3.2 hours .

Future Research Directions

-

Clinical Translation: Phase I trials to assess tolerability in humans.

-

Structural Optimization: Synthesis of fluorinated analogs to enhance blood-brain barrier penetration.

-

Mechanistic Studies: Elucidate off-target effects on glutamate receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume